9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
Description
This compound is a tetracyclic system featuring a fused diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca framework with a carbonitrile (-CN) group at position 2 and a (oxolan-2-yl)methylamino substituent at position 8. Its complex polycyclic structure suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
11-(oxolan-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-12-17-15-7-1-2-8-16(15)20(23-13-14-6-5-11-26-14)25-19-10-4-3-9-18(19)24-21(17)25/h3-4,9-10,14,23H,1-2,5-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOGYOHTUDXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a tetrahydrofuran-2-ylmethylamine with a suitable benzimidazole precursor under controlled conditions. This is followed by cyclization and functionalization steps to introduce the isoquinoline and carbonitrile groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Characterization : Tools like SHELX () are critical for resolving complex polycyclic structures via X-ray crystallography .
- Electronic Effects: The dimethylamino group in spiro derivatives () demonstrates how electron-donating substituents modulate electronic properties, a factor relevant to the target compound’s oxolane-amino group .
- Biological Potential: Carbonitrile-containing compounds often exhibit bioactivity (e.g., kinase inhibition), though direct evidence for the target compound is lacking.
Biological Activity
The compound 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of diazatetracyclic compounds characterized by multiple fused rings and functional groups that may influence its biological activity. The presence of the oxolan ring and amino group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound .
Antiviral Activity
Compounds within the same chemical family have shown efficacy against viral infections, particularly in inhibiting the replication of cytomegalovirus (CMV) in HIV-infected patients. This antiviral activity is attributed to the ability of these compounds to interfere with viral replication mechanisms . The potential for This compound to display antiviral properties warrants further investigation.
Anticancer Potential
The structural characteristics of this compound suggest that it may interact with cellular pathways involved in cancer progression. Similar diazatetracyclic compounds have been explored for their anticancer activities by modulating signaling pathways and inducing apoptosis in cancer cells . However, specific studies on this compound's anticancer effects remain to be conducted.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Mannich Bases Synthesis : A series of Mannich bases synthesized from 2-amino derivatives showed promising antibacterial activity against various pathogens . The introduction of different substituents significantly altered their biological profiles.
- Antiviral Mechanisms : Research on related compounds indicated their utility in managing viral infections by inhibiting replication processes . The mechanisms often involve interference with viral enzymes or host cell receptors.
- Anticancer Studies : Investigations into similar tetracyclic structures have revealed their potential in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
